Trimethyl 1-benzyl-1H-indole-2,3,4-tricarboxylate
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Overview
Description
Trimethyl 1-benzyl-1H-indole-2,3,4-tricarboxylate is a synthetic organic compound belonging to the indole family. Indoles are significant heterocyclic systems found in many natural products and drugs, playing a crucial role in cell biology . This compound is characterized by its unique structure, which includes a benzyl group and three carboxylate groups attached to the indole ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Trimethyl 1-benzyl-1H-indole-2,3,4-tricarboxylate typically involves the Fischer indole synthesis, which is a well-known method for constructing indole derivatives . This process involves the reaction of phenylhydrazine with ketones or aldehydes under acidic conditions. For instance, the reaction of cyclohexanone with phenylhydrazine hydrochloride in methanesulfonic acid under reflux conditions yields the desired indole derivative .
Industrial Production Methods
Industrial production of this compound may involve large-scale Fischer indole synthesis with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC) can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
Trimethyl 1-benzyl-1H-indole-2,3,4-tricarboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Bromination using N-bromosuccinimide (NBS) under radical conditions.
Major Products Formed
Oxidation: Carboxylic acids and ketones.
Reduction: Alcohols and amines.
Substitution: Halogenated indole derivatives.
Scientific Research Applications
Trimethyl 1-benzyl-1H-indole-2,3,4-tricarboxylate has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing complex organic molecules.
Biology: Employed in the study of indole-based biological processes and pathways.
Industry: Utilized in the development of fluorescent probes for imaging and diagnostic purposes.
Mechanism of Action
The mechanism of action of Trimethyl 1-benzyl-1H-indole-2,3,4-tricarboxylate involves its interaction with specific molecular targets and pathways. The indole ring system allows the compound to bind with high affinity to various receptors and enzymes, modulating their activity. This interaction can lead to the inhibition or activation of specific biological pathways, contributing to its therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
1,1,2-Trimethyl-1H-benzo[e]indole: Used as a fluorescent probe for imaging.
5-(1-benzyl-1H-1,2,3-triazol-4-yl)-4-methyl-2-arylthiazole: Investigated for its antimycobacterial properties.
Uniqueness
Trimethyl 1-benzyl-1H-indole-2,3,4-tricarboxylate stands out due to its unique combination of three carboxylate groups and a benzyl group attached to the indole ring.
Properties
CAS No. |
94870-43-6 |
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Molecular Formula |
C21H19NO6 |
Molecular Weight |
381.4 g/mol |
IUPAC Name |
trimethyl 1-benzylindole-2,3,4-tricarboxylate |
InChI |
InChI=1S/C21H19NO6/c1-26-19(23)14-10-7-11-15-16(14)17(20(24)27-2)18(21(25)28-3)22(15)12-13-8-5-4-6-9-13/h4-11H,12H2,1-3H3 |
InChI Key |
SFGONSXHGQFOLQ-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=C2C(=CC=C1)N(C(=C2C(=O)OC)C(=O)OC)CC3=CC=CC=C3 |
Origin of Product |
United States |
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